molecular formula C13H18FN3O2 B1391732 1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1260879-92-2

1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1391732
CAS No.: 1260879-92-2
M. Wt: 267.3 g/mol
InChI Key: ZTBNRSAVTCMMFO-UHFFFAOYSA-N
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Description

1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-fluoro-4-nitrophenyl group and a dimethylamine group. Piperidine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of 2-fluoro-4-nitroaniline with N,N-dimethylpiperidine under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out at a low temperature to ensure the stability of the reactants and the product .

Chemical Reactions Analysis

1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, the reaction with sodium methoxide can replace the fluoro group with a methoxy group.

    Oxidation: The compound can undergo oxidation reactions, where the piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds similar to 1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine may act as inhibitors of specific enzymes involved in critical biological pathways. The mechanism of action is primarily associated with their ability to bind to active sites of enzymes or receptors, thereby modulating their activity. For example, studies have shown that this compound could inhibit pathways related to cell cycle regulation and apoptosis, making it a candidate for cancer therapy.

Drug Development

The compound's structural characteristics position it as a promising lead in the development of new pharmaceuticals. Its ability to interact with biological targets suggests potential applications in treating various diseases, particularly those involving dysregulated enzyme activity. The pharmacological profiles of similar compounds have demonstrated efficacy in preclinical models, warranting further investigation into their therapeutic potential .

Case Study 1: Cancer Therapeutics

In a study assessing the effects of piperidine derivatives on cancer cell lines, this compound exhibited significant cytotoxicity against several cancer types. The compound was found to induce apoptosis through the activation of intrinsic pathways, highlighting its potential as an anticancer agent.

Case Study 2: Neurological Disorders

Another research focus has been on the role of this compound in neurological disorders. Preliminary findings suggest that it may have neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. These properties could make it a candidate for further studies aimed at treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Data Table: Summary of Applications

Application AreaDescriptionResearch Findings
Enzyme InhibitionInhibits specific enzymes linked to cell cycle regulationSignificant inhibition observed in assays
Cancer TherapyInduces apoptosis in cancer cell linesCytotoxic effects noted in multiple studies
Neurological DisordersPotential neuroprotective effectsModulates neurotransmitter systems
Drug DevelopmentServes as a lead compound for new pharmaceuticalsPromising results in preclinical models

Mechanism of Action

The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with various enzymes and receptors. The fluoro group enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine can be compared with other similar compounds such as:

Biological Activity

1-(2-Fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine, identified by its CAS number 1260879-92-2, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₁₈FN₃O₂
Molecular Weight267.30 g/mol
CAS Number1260879-92-2
DensityNot specified
Boiling PointNot specified

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on cancer cells and potential therapeutic applications.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. A study focusing on Polo-like kinase 4 (PLK4) inhibitors highlighted its role in inhibiting centriole biogenesis, which is crucial for cancer cell proliferation. PLK4 overexpression is linked to various cancers, and compounds that inhibit this kinase can potentially serve as therapeutic agents .

The mechanism through which this compound exerts its effects appears to involve modulation of key signaling pathways associated with cell cycle regulation and apoptosis. Specifically, it may influence the stabilization of p53, a critical tumor suppressor protein that regulates the cell cycle and prevents tumor formation .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • PLK4 Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited PLK4 activity in various cancer cell lines. This inhibition led to reduced cell proliferation and increased apoptosis in vitro .
  • Cytokine Production : Additional research indicated that compounds with structural similarities could modulate cytokine production in immune cells, suggesting potential applications in inflammatory diseases .
  • Cell Line Studies : In vitro studies using human myelodysplastic syndrome (SKM-1) cell lines showed that the compound could induce G1 cell cycle arrest and apoptosis, indicating its potential as an anticancer agent .

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c1-15(2)10-5-7-16(8-6-10)13-4-3-11(17(18)19)9-12(13)14/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBNRSAVTCMMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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